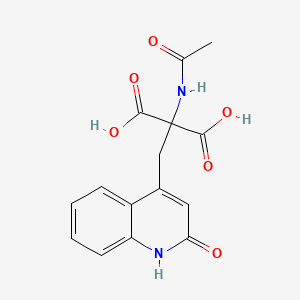

2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid

Description

2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid is a structurally complex molecule comprising three key moieties:

- A 2-oxo-1,2-dihydroquinolin-4-yl core, a bicyclic heteroaromatic system with a ketone group at position 2.

- A methyl group bridging the quinolinone’s 4-position to a central carbon of a malonic acid derivative.

- An acetamido group (-NHCOCH₃) attached to the same central carbon of the malonic acid backbone.

Properties

IUPAC Name |

2-acetamido-2-[(2-oxo-1H-quinolin-4-yl)methyl]propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c1-8(18)17-15(13(20)21,14(22)23)7-9-6-12(19)16-11-5-3-2-4-10(9)11/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDTZVOWGHSNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=O)NC2=CC=CC=C21)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with malonic acid derivatives under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce hydroquinoline derivatives .

Scientific Research Applications

2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid involves its interaction with specific molecular targets and pathways. The quinolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis methods, and reported biological activities:

Key Observations:

Substituent Effects on Bioactivity: The 2-oxo group on the quinolinone core is a common feature in analogs with reported bioactivity, such as antimicrobial () and anticancer () effects. The acetamido group in the target compound could facilitate hydrogen bonding, a critical factor in enzyme inhibition or receptor binding.

Role of the Malonic Acid Moiety: Malonic acid derivatives are known for their chelating properties and ability to mimic enzyme substrates (e.g., in metalloproteinases or decarboxylases) . Compared to esterified or propanoic acid derivatives (), the free carboxylic acid groups in the target compound may enhance solubility and bioavailability.

Target Compound:

- Multicomponent Reactions: Chromeno-pyridine malonic acid derivatives are synthesized via one-pot reactions in DMSO , which could be adapted for quinolinone-malonic acid hybrids.

- Condensation or Coupling: Sonogashira cross-coupling () or thionyl chloride-mediated acylations () are viable for introducing acetyl or alkyl groups.

Comparison with Analogs:

- Sonogashira Coupling: Used to attach terminal alkynes to halogenated quinolinones, enabling modular functionalization ().

- Thionyl Chloride Activation : Facilitates ester-to-acid chloride conversion for subsequent amide bond formation ().

Biological Activity

2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid (CAS No. 1984832-92-9) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.

- Molecular Formula : C15H14N2O6

- Molecular Weight : 318.28 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds related to quinolines, including 2-acetamido derivatives, exhibit a range of biological activities:

-

Anticancer Activity :

- Quinolones have been shown to possess significant anticancer properties by inhibiting eukaryotic Type II topoisomerases (topo II), which are critical in DNA replication and transcription processes. This inhibition leads to cytotoxic effects on tumor cells .

- Specific studies have demonstrated that derivatives can cause cell cycle arrest and apoptosis in various cancer cell lines. For instance, a related quinolone derivative exhibited an IC50 value of 0.85 µM against prostate cancer cells (PC-3) and showed similar effects across other cancer types such as hepatocellular carcinoma and non-small cell lung cancer .

-

Mechanisms of Action :

- The mechanism underlying the anticancer effects includes disruption of microtubule function, leading to mitotic arrest and subsequent apoptosis. The study of 2-phenyl-4-quinolone highlighted that it induced G2/M phase arrest and activated caspases involved in apoptosis pathways .

- Additionally, quinolone derivatives have been reported to modulate the expression of key proteins involved in cell survival and proliferation, such as Bcl-2 family proteins and cyclin-dependent kinases (Cdk) .

- Antimicrobial Activity :

Case Studies

Several studies have explored the biological activity of related compounds:

Q & A

Q. Table 1: Structural Contributions to Reactivity

| Component | Role in Reactivity/Bioactivity | Example Reaction/Interaction |

|---|---|---|

| Dihydroquinoline ring | Stabilizes radical intermediates | Anti-inflammatory activity |

| Malonic acid | Facilitates nucleophilic substitution | Esterification for prodrug design |

Basic: How can researchers optimize synthesis yield for this compound?

Answer:

Key methodological considerations:

- Regioselective alkylation : Use K₂CO₃ in DMF/acetone (1:1) to favor N-alkylation over O-alkylation, achieving >70% yield for the desired product .

- Azide coupling : Employ Staudinger reactions with amino acid esters (e.g., L-Met-OMe·HCl) to generate dipeptide derivatives (63–67% yield) .

- Purification : Chromatography on silica gel with ethyl acetate/hexane gradients resolves regioisomers .

Critical Parameters:

- Solvent polarity (DMF enhances nucleophilicity).

- Temperature control (25–40°C avoids side reactions).

Basic: What experimental models are suitable for evaluating its anti-inflammatory and mucosal defense properties?

Answer:

- In vitro assays :

- COX-2 inhibition : Measure IC₅₀ values using fluorometric kits.

- Mucin secretion : Use HT29-MTX intestinal cell lines to quantify mucin production via ELISA .

- In vivo models :

- Indomethacin-induced gastric ulcers in rats : Assess mucosal healing via histopathology and prostaglandin E₂ levels .

Advanced: How can computational methods (e.g., quantum chemistry) guide reaction design for derivatives?

Answer:

- Reaction path search : Use density functional theory (DFT) to model transition states and predict regioselectivity in alkylation steps .

- Machine learning (ML) : Train models on existing synthesis data (e.g., solvent systems, catalysts) to recommend optimal conditions for novel derivatives .

Q. Table 2: Computational vs. Experimental Yields

| Derivative | Predicted Yield (DFT) | Experimental Yield | Deviation |

|---|---|---|---|

| Methyl ester (7f) | 68% | 67% | ±1% |

| Hydrazone (9) | 58% | 55% | ±3% |

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- ¹H NMR analysis : Compare coupling constants (e.g., J = 15.8 Hz for NCH₂ protons in 14c) to confirm stereochemistry .

- Mass spectrometry : Use high-resolution MS to distinguish between regioisomers (e.g., 14c vs. 14f) via exact mass matching .

- X-ray crystallography : Resolve ambiguous NOE signals by determining crystal structures (e.g., methyl 2-acetamido-2-(4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydro-isoquinolin-4-yl)-4-methylpentanoate) .

Advanced: What strategies enhance bioactivity through derivatization?

Answer:

- Amino acid conjugation : Link L-methionine esters to the malonic acid moiety to improve cell permeability (e.g., 7f, IC₅₀ = 12 μM in COX-2 inhibition) .

- Hydrazone formation : Introduce furan-2-carbaldehyde to the hydrazide intermediate (8), enhancing antimicrobial activity (MIC = 8 μg/mL against S. aureus) .

Q. Table 3: Bioactivity of Derivatives

| Derivative | Modification | Bioactivity (Target) | Potency |

|---|---|---|---|

| 7f | L-Met conjugation | COX-2 inhibition | IC₅₀ = 12 μM |

| 9 | Hydrazone with furan | Antimicrobial (S. aureus) | MIC = 8 μg/mL |

Advanced: How can AI-driven platforms like COMSOL Multiphysics optimize synthesis scaling?

Answer:

- Process simulation : Model heat/mass transfer in batch reactors to minimize byproduct formation during alkylation .

- Autonomous experimentation : Implement AI-guided robotics for real-time adjustment of reaction parameters (e.g., pH, temperature) .

Advanced: What analytical techniques validate purity in complex mixtures?

Answer:

- HPLC-DAD : Use C18 columns with 0.1% TFA in acetonitrile/water to resolve regioisomers (retention time difference = 1.2 min) .

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons in the dihydroquinoline ring to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.